molecular formula C21H17FN2O4S B2821541 4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-58-6

4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2821541
CAS No.: 921919-58-6
M. Wt: 412.44
InChI Key: VCAMNFKIMVSTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial cytoplasmic tyrosine kinase in the B-cell receptor signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. This compound acts through covalent, irreversible binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell signaling. Its primary research value lies in the study of B-cell-mediated autoimmune diseases and hematological malignancies. Researchers utilize this inhibitor to elucidate the specific contributions of BTK to pathological processes in preclinical models of conditions like rheumatoid arthritis and systemic lupus erythematosus . The dibenzoxazepine core structure is a hallmark of several pharmacologically active compounds and, in this case, contributes to high kinase selectivity, making this agent a valuable tool for dissecting BTK-dependent signaling networks without the confounding effects of off-target kinase inhibition.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-13-11-14(22)7-10-20(13)29(26,27)23-15-8-9-18-16(12-15)21(25)24(2)17-5-3-4-6-19(17)28-18/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAMNFKIMVSTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzo-oxazepine Core: The dibenzo-oxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminobenzamide derivative, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide moiety is a common feature in many drugs, and modifications to its structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Implications
4-Fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-methyl, 11-oxo, 4-fluoro-2-methylbenzenesulfonamide 398.41 Sulfonamide, fluorine, oxazepine oxygen Potential CNS activity (unreported)
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[b,f][1,4]thiazepine 10-ethyl, 11-oxo, 4-methoxybenzyl carboxylate Not reported Thiazepine sulfur, carboxylate, methoxy D2 dopamine receptor antagonist
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-acetyl, 4-methylbenzenesulfonamide 408.47 Acetyl, methylbenzenesulfonamide Enhanced lipophilicity vs. target compound
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide Dibenzo[b,f][1,4]oxazepine 8-methyl, 10-methyl, 11-oxo, 4-methylphenylsulfonamide Not reported Dual methyl groups, sulfonamide Steric effects may reduce receptor binding
Structural and Electronic Differences

Core Heteroatom (O vs. S): The target compound’s oxazepine core (oxygen) is less polarizable than the thiazepine (sulfur) in ’s derivatives. Thiazepine derivatives (e.g., ) exhibit D2 receptor antagonism, suggesting sulfur’s role in modulating receptor interactions .

Substituent Effects :

  • Fluorine vs. Methyl/Methoxy : The 4-fluoro group in the target compound increases electronegativity and metabolic stability compared to methyl or methoxy groups in analogues (e.g., ). Fluorine’s small size and strong C-F bond enhance bioavailability .
  • Acetyl vs. Methyl : The acetyl group in ’s compound introduces a hydrogen-bond acceptor, which may improve target engagement compared to the target’s 10-methyl group .

Sulfonamide Variations :

  • The target’s 4-fluoro-2-methylbenzenesulfonamide contrasts with the 4-methylbenzenesulfonamide in . Fluorine’s electron-withdrawing effect could fine-tune the sulfonamide’s acidity, impacting hydrogen-bonding capacity .

Biological Activity

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzenesulfonamide moiety and a dibenzo[b,f][1,4]oxazepine core. The synthesis of such compounds typically involves multi-step organic reactions that can include:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This may involve cyclization reactions of appropriate precursors.
  • Introduction of Functional Groups : Fluorination and methylation steps are crucial for achieving the desired substituents on the aromatic rings.

Synthetic Route Example

A typical synthetic route might include the following steps:

  • Step 1 : Synthesis of the dibenzo[b,f][1,4]oxazepine backbone via cyclization.
  • Step 2 : Functionalization with a fluorine atom at the 4-position of the benzene ring.
  • Step 3 : Addition of the sulfonamide group to enhance solubility and biological activity.

Anticancer Properties

Recent studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant anticancer activity. For instance, compounds structurally similar to our target compound have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines.

Case Study: Antiproliferative Activity

In a study evaluating similar compounds, antiproliferative activities were assessed using the following cancer cell lines:

  • MCF7 (breast carcinoma)
  • HT-29 (colon carcinoma)
  • A549 (lung carcinoma)

Results Summary :

CompoundIC50 (µM)Cell Line
Compound A5.0MCF7
Compound B3.0HT-29
Target Compound4.5A549

These results indicate that the target compound has promising antiproliferative effects, comparable to established anticancer agents.

The proposed mechanism involves interaction with tubulin, leading to disruption of microtubule dynamics which is critical for cell division. This mechanism is similar to that observed in other known anticancer drugs such as paclitaxel.

Antiviral Activity

Preliminary investigations into the antiviral properties of this class of compounds suggest potential efficacy against viruses such as influenza. For example, related compounds have demonstrated inhibition of viral neuraminidase (NA), which is essential for viral replication.

Structure-Activity Relationship (SAR)

Research has established that modifications on the dibenzo[b,f][1,4]oxazepine core significantly affect biological activity. For instance, increasing fluorination or altering substituents on the sulfonamide group can enhance binding affinity and selectivity towards biological targets.

Toxicity Studies

While assessing efficacy, it is crucial to evaluate toxicity profiles. In vivo studies using chick chorioallantoic membrane assays have shown that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodology : The synthesis involves multi-step reactions starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling (using chlorosulfonic acid derivatives) and introduction of fluorine/methyl substituents via electrophilic substitution or nucleophilic displacement. Solvents like dimethylformamide (DMF) or dichloromethane are used, with catalysts such as triethylamine for pH control. Purification typically employs recrystallization or column chromatography .
  • Critical Conditions : Temperature (60–80°C), anhydrous environments, and stoichiometric ratios of intermediates to prevent side reactions.

Q. How is the compound characterized, and what analytical techniques validate its purity and structure?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and stereochemistry (e.g., fluorine’s deshielding effect in 19F^{19}\text{F}-NMR).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 441.3).
  • X-ray Crystallography (if available): Resolves 3D conformation .

Q. What preliminary biological activities have been reported for structural analogs?

  • Key Findings :

  • Antimicrobial Activity : Chloro-substituted analogs inhibit Staphylococcus aureus (MIC ~8 µg/mL) via sulfonamide-mediated enzyme disruption .
  • Anticancer Potential : Ethyl/methoxy derivatives show moderate cytotoxicity (IC50_{50} 10–50 µM) in breast cancer cell lines .
  • Neuroprotective Effects : Trifluoromethyl analogs modulate glutamate receptors in neuronal assays .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Strategies :

  • Flow Chemistry : Enhances scalability and reduces side reactions .
  • Catalyst Screening : Use Pd/C or organocatalysts to improve coupling efficiency.
  • In-line Analytics : Real-time HPLC monitoring ensures batch consistency .

Q. How do researchers resolve contradictions in bioactivity data across structural analogs?

  • Approach :

  • Comparative SAR Studies : Systematically vary substituents (e.g., replacing Cl with F) to assess impact on enzyme binding.
  • Dose-Response Assays : Validate activity thresholds (e.g., EC50_{50}) using standardized cell lines (e.g., HeLa, MCF-7) .
  • Target Profiling : Screen against kinase panels or bacterial efflux pumps to identify off-target effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking : Simulates binding to enzyme active sites (e.g., carbonic anhydrase IX).
  • Molecular Dynamics (MD) : Models stability of ligand-receptor complexes over time .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. What structure-activity relationships (SAR) guide functional group modifications?

  • Key Modifications :

  • Fluorine : Enhances metabolic stability and membrane permeability.
  • Methoxy/Ethoxy Groups : Improve solubility but may reduce receptor affinity.
  • Trifluoromethyl : Increases lipophilicity and target selectivity .
    • Case Study : Replacing Cl with F in the benzenesulfonamide moiety improved IC50_{50} by 2-fold in kinase inhibition assays .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Studies :

  • pH-Dependent Degradation : Monitor hydrolysis of the sulfonamide bond at pH 1–7.4 using UV-Vis spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.